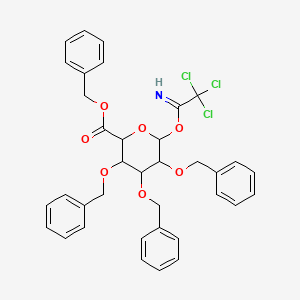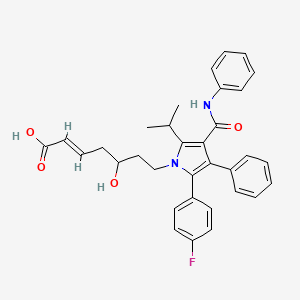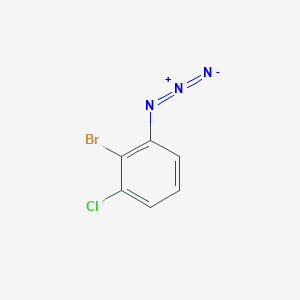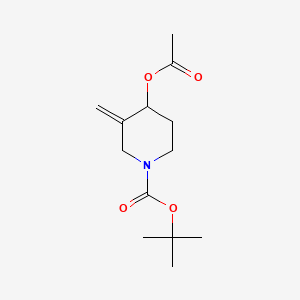
4-Azido-2-bromo-1-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-bromo-1-chlorobenzene is an organic compound with the molecular formula C6H3BrClN3. It belongs to the family of aryl azides and is known for its high reactivity due to the presence of the azido group. This compound is used as a reagent in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
One common method is the nucleophilic substitution reaction where sodium azide is reacted with 2-bromo-1-chlorobenzene under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential industrial applications. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
4-Azido-2-bromo-1-chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of various substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or reducing agents used.
Applications De Recherche Scientifique
4-Azido-2-bromo-1-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The reactivity of 4-Azido-2-bromo-1-chlorobenzene is primarily due to the presence of the azido group. This group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process that is widely used in click chemistry .
Comparaison Avec Des Composés Similaires
4-Azido-2-bromo-1-chlorobenzene can be compared with other aryl azides such as 4-azido-1-bromo-2-chlorobenzene and 2-azido-4-bromo-1-chlorobenzene. These compounds share similar reactivity patterns due to the presence of the azido group but differ in the position of the substituents on the benzene ring. The unique combination of bromine, chlorine, and azido groups in this compound makes it particularly useful in specific synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique reactivity due to the azido group makes it a valuable reagent in various chemical reactions, including substitution, reduction, and cycloaddition. The compound’s potential in chemistry, biology, medicine, and industry highlights its importance in advancing scientific knowledge and technological development.
Propriétés
Formule moléculaire |
C6H3BrClN3 |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
4-azido-2-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H |
Clé InChI |
TVSGQSVQYHTJML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)





![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)

![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)


